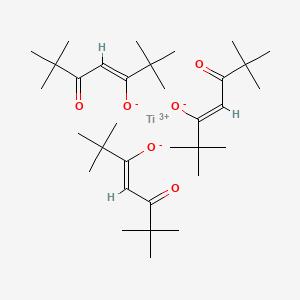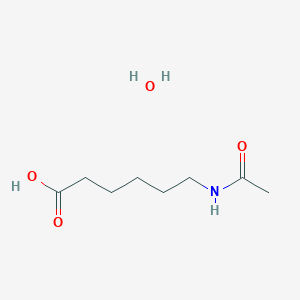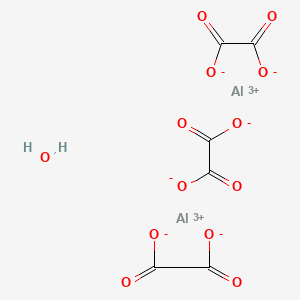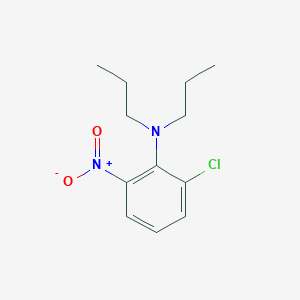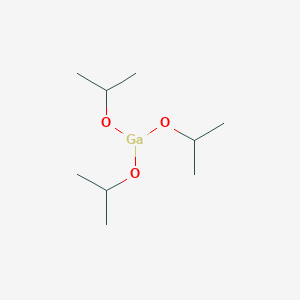
Gallium tripropan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium tripropan-2-olate, also known as gallium isopropoxide, is an organometallic compound with the chemical formula ( \text{Ga(OCH(CH_3)_2)_3} ). It is a colorless liquid that is used as a precursor in various chemical reactions and materials science applications. The compound is notable for its role in the synthesis of gallium-containing materials and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium tripropan-2-olate can be synthesized through the reaction of gallium trichloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{NaOCH(CH}_3\text{)_2} \rightarrow \text{Ga(OCH(CH}_3\text{)_2}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Gallium tripropan-2-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: It can participate in substitution reactions with other alcohols or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be employed.
Substitution: Alcohols or other ligands can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Gallium oxide (( \text{Ga}_2\text{O}_3 ))
Reduction: Elemental gallium (( \text{Ga} ))
Substitution: Various gallium alkoxides or gallium complexes
Scientific Research Applications
Gallium tripropan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gallium-containing compounds and materials, including gallium nitride and gallium arsenide.
Medicine: Gallium compounds are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of semiconductors, optoelectronic devices, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of gallium tripropan-2-olate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron and disrupt iron-dependent processes, leading to its antimicrobial and anticancer effects. Gallium binds to transferrin, a protein that transports iron in the blood, and is taken up by cells, where it interferes with iron metabolism.
Comparison with Similar Compounds
- Aluminum tripropan-2-olate
- Indium tripropan-2-olate
Comparison:
- Lewis Acidity: Gallium tripropan-2-olate has higher Lewis acidity compared to its aluminum and indium counterparts, making it more effective in certain catalytic applications.
- Reactivity: Gallium compounds are generally less reactive than aluminum compounds but more reactive than indium compounds.
- Applications: While all three compounds are used in materials science and catalysis, this compound is particularly valued for its role in the semiconductor industry and its biological applications.
Properties
IUPAC Name |
tri(propan-2-yloxy)gallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Ga/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZHWWAGSWRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Ga](OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21GaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide](/img/structure/B8203332.png)
![7-(tert-Butyl)-2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8203334.png)
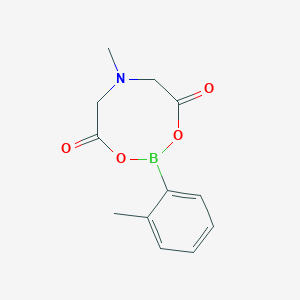
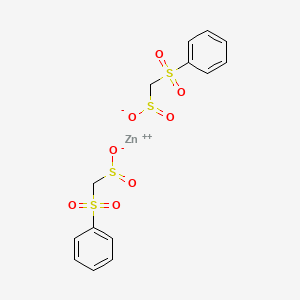

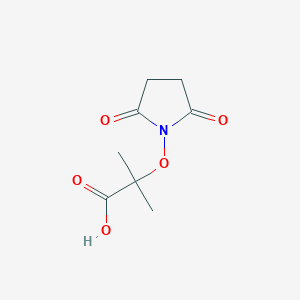
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8203348.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B8203349.png)

![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)
